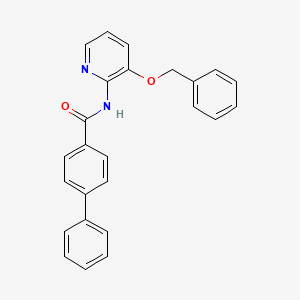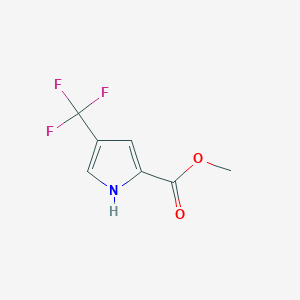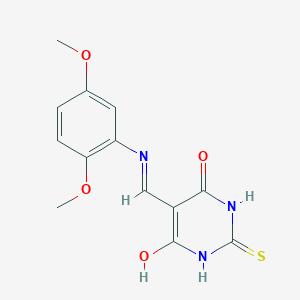
4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide” is a chemical compound . It belongs to the class of benzamides, which are found in various natural products in organic chemistry . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide” can be analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamide compounds, including “4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide”, can undergo various chemical reactions. For example, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide” include its molecular formula (C25H20N2O2), its complexity (491), its rotatable bond count (6), its hydrogen bond donor count (1), and its hydrogen bond acceptor count (3) .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide derivatives have been synthesized and evaluated for their potential biological applications. These derivatives were found to exhibit inhibitory potential against various enzymes, showing their potential use in medicinal chemistry (Saeed et al., 2015).
Antimicrobial Activity
- Derivatives of 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide have been synthesized and shown to possess significant antimicrobial properties, particularly against bacterial and fungal strains. These findings highlight the potential of these compounds in the development of new antimicrobial agents (Bikobo et al., 2017).
Antiproliferative Properties
- Some benzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines. This suggests their potential as lead compounds for the development of novel antiproliferative agents (Kumar et al., 2012).
Anti-Tubercular Properties
- Novel derivatives of 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide have been synthesized and evaluated for their anti-tubercular activity. These derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting their potential use in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Antibacterial Agents and Molecular Modelling
- The synthesis of thiazolepyridine conjugated benzamides, including derivatives of 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide, has been explored. These compounds have shown moderate antibacterial activity and their molecular modelling studies could help in designing effective antibacterial agents (Karuna et al., 2021).
Synthetic Process Improvement
- Research has been conducted to improve the synthesis process of benzamide derivatives like 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide. These improvements can increase yield and simplify the process, making it more efficient and cost-effective (Dian, 2010).
Antihyperglycemic Agents
- Some benzamide derivatives have been identified as potential antihyperglycemic agents. This suggests that 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide derivatives might be explored further for their use in diabetes treatment (Nomura et al., 1999).
X-ray Structure and DFT Calculations
- Antipyrine-like derivatives, including benzamide derivatives, have been synthesized and characterized using X-ray structure analysis and DFT calculations. These studies provide valuable insights into the molecular structure and properties of these compounds (Saeed et al., 2020).
Anticancer Evaluation
- N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds have shown significant activity against various cancer cell lines (Ravinaik et al., 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with theAngiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is essential for the growth and development of solid tumors .
Mode of Action
This could potentially influence cell proliferation, survival, and migration .
Biochemical Pathways
Given its potential interaction with the angiopoietin-1 receptor, it may influence pathways related to angiogenesis and tumor growth .
Pharmacokinetics
Therefore, its bioavailability and how it is metabolized and excreted in the body remain unknown .
Result of Action
Based on its potential target, it may influence cell signaling pathways related to angiogenesis and tumor growth .
Propiedades
IUPAC Name |
4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-25(22-15-13-21(14-16-22)20-10-5-2-6-11-20)27-24-23(12-7-17-26-24)29-18-19-8-3-1-4-9-19/h1-17H,18H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYREZKXRMCUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate](/img/structure/B2431377.png)
![N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2431378.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide](/img/structure/B2431379.png)




![ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2431391.png)
![N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431392.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2431393.png)
![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2431395.png)

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431397.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2431399.png)